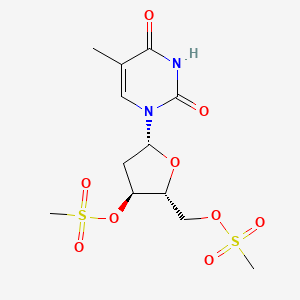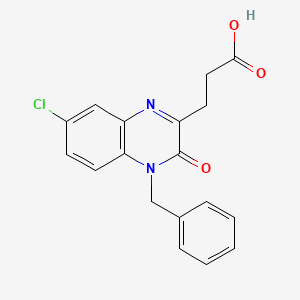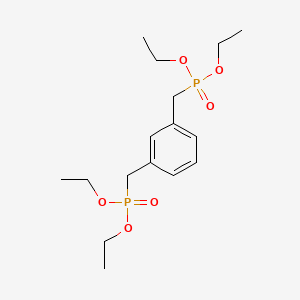
2,6-Diphenylpiperidin-4-one hydrochloride
Overview
Description
“2,6-Diphenylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C17H18ClNO . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, including “this compound”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass of the molecule is 287.1076919 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 287.8 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
1. Synthesis and Crystallography
- 2,6-Diphenylpiperidin-4-one hydrochloride derivatives have been synthesized and analyzed for their crystal structures. An example is the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, which involves condensation reactions and is characterized by its unique crystal lattice structures (Gümüş et al., 2022).
2. Antioxidant Potential
- Research has focused on synthesizing 2,6-diphenylpiperidine-4-one compounds and their derivatives to explore their antioxidant capabilities. Some derivatives have exhibited promising antioxidant activities, comparable to standard ascorbic acid (Siddiqui et al., 2018).
3. NMR Spectroscopy and Chemical Analysis
- NMR spectroscopy has been utilized to study the effects of protonation on 2,6-diphenylpiperidin-4-ones, revealing insights into the chemical structure and behavior of these compounds under various conditions (Vimalraj & Pandiarajan, 2011).
4. Antimicrobial Properties
- Certain derivatives of 2,6-diphenylpiperidin-4-one have been synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Ramalingan, Park, & Kabilan, 2006).
5. Corrosion Inhibition Studies
- Compounds like 2,6-diphenylpiperidin-4-one have been evaluated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These studies include assessments of efficiency and chemical interactions on metal surfaces (Kathirvel, Thirumalairaj, & Jaganathan, 2014).
Future Directions
Piperidones, including “2,6-Diphenylpiperidin-4-one hydrochloride”, have been synthesized to study their biological activity . They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . Therefore, future research may focus on exploring these properties further and developing new applications for piperidone derivatives.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with proteins ofHelicobacter pylori, which causes peptic ulcer disease .
Mode of Action
It’s known that the compound can undergo reactions on its nitrogen atom, carbonyl functional group, or methylene group adjacent to the carbonyl group .
Result of Action
Similar compounds have been studied for their inhibitory effects on the corrosion of mild steel in 1 m hydrochloric acid .
Action Environment
The action of 2,6-Diphenylpiperidin-4-one hydrochloride can be influenced by various environmental factors. For instance, the inhibitory efficiency of similar compounds on mild steel corrosion was found to increase with the concentration of the compound and decrease with the increase of temperature .
properties
IUPAC Name |
2,6-diphenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUVTRXIDOSUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Magnesium, bromo[(2-fluorophenyl)methyl]-](/img/structure/B3272518.png)


![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)


![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)


![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3272559.png)


